![molecular formula C16H21N3 B11863589 5H-Pyrido[4,3-b]indole, 6,7,8,9-tetrahydro-3-methyl-1-(1-pyrrolidinyl)- CAS No. 61191-08-0](/img/structure/B11863589.png)
5H-Pyrido[4,3-b]indole, 6,7,8,9-tetrahydro-3-methyl-1-(1-pyrrolidinyl)-
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Overview
Description
3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole is a complex heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This compound features a pyrrolidine ring fused to a tetrahydro-pyridoindole structure, making it a unique scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The pyrrolidine ring can then be introduced through a Mannich reaction, where a secondary amine (pyrrolidine) reacts with formaldehyde and the indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(pyrrolidin-1-yl)indole
- 3-(Pyrrolidin-1-yl)-1H-indole
- 6,7,8,9-Tetrahydro-5H-pyrido[4,3-b]indole
Uniqueness
3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole is unique due to its fused pyrrolidine and tetrahydro-pyridoindole structure, which provides a distinct three-dimensional conformation and potential for diverse biological activities .
Biological Activity
5H-Pyrido[4,3-b]indole derivatives have been the subject of extensive research due to their diverse biological activities, particularly in the context of cancer treatment and receptor modulation. This article focuses on the biological activity of the compound 5H-Pyrido[4,3-b]indole, 6,7,8,9-tetrahydro-3-methyl-1-(1-pyrrolidinyl)- , highlighting its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of 5H-Pyrido[4,3-b]indole derivatives typically involves cyclization reactions of appropriate precursors under acidic or basic conditions. For instance, a common method includes the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to form the desired indole structure. The introduction of various substituents can significantly affect the biological activity of these compounds.
Antitumor Activity
Research indicates that certain derivatives of 5H-Pyrido[4,3-b]indole exhibit potent antitumor properties. A series of new derivatives were synthesized and evaluated for their anti-proliferative activity against several cancer cell lines including HeLa (cervical carcinoma), MCF-7 (breast cancer), and SGC-7901 (gastric adenocarcinoma). Among these compounds, one derivative demonstrated an IC50 value of 8.7 ± 1.3 μM against HeLa cells, indicating strong anti-proliferative effects .
The mechanism underlying the antitumor activity involves:
- Tubulin Polymerization Inhibition : The compound disrupts microtubule formation by binding to colchicine sites on tubulin. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis .
- Cell Cycle Arrest : Studies have shown that treated cells exhibit significant accumulation in the G2/M phase, indicating interference with mitotic progression .
Receptor Binding Affinity
Another area of interest is the interaction of 5H-Pyrido[4,3-b]indole derivatives with various receptors. Some studies have highlighted their affinity towards serotonin receptors (5-HT) and adrenergic receptors. For example:
- Compounds such as 2,8-dimethyl-5-[(Z)-2-phenylvinyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have shown high binding affinity to 5-HT(7) receptors among others .
Case Study 1: Antitumor Efficacy in Cell Lines
In a study evaluating a series of pyrido[4,3-b]indole derivatives:
- Objective : To assess anti-proliferative effects on human cancer cell lines.
- Results : The most effective compound resulted in significant inhibition of cell growth in HeLa cells with an IC50 value indicating high potency. Mechanistic studies confirmed its role as a tubulin polymerization inhibitor .
Case Study 2: Receptor Interaction Studies
A different set of pyrido[4,3-b]indole derivatives was tested for receptor affinity:
- Objective : To determine binding affinities towards serotonin and adrenergic receptors.
- Results : The compounds displayed varying degrees of affinity with the highest binding noted for 5-HT(7) receptors. This suggests potential applications in treating disorders related to serotonin dysregulation .
Comparative Data Table
Compound Name | IC50 (μM) | Target Cell Line | Mechanism |
---|---|---|---|
9-Aryl-5H-Pyrido[4,3-b]indole derivative (7k) | 8.7 | HeLa | Tubulin polymerization inhibitor |
2,8-Dimethyl-5-[(Z)-2-phenylvinyl]-2,3,4,5-tetrahydro... | N/A | N/A | Serotonin receptor antagonist |
Properties
CAS No. |
61191-08-0 |
---|---|
Molecular Formula |
C16H21N3 |
Molecular Weight |
255.36 g/mol |
IUPAC Name |
3-methyl-1-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C16H21N3/c1-11-10-14-15(12-6-2-3-7-13(12)18-14)16(17-11)19-8-4-5-9-19/h10,18H,2-9H2,1H3 |
InChI Key |
GQYWZUXIYQOZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(N2)CCCC3)C(=N1)N4CCCC4 |
Origin of Product |
United States |
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